N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.4221. It is not intended for human or veterinary use and is available for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. However, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry procedures.Molecular Structure Analysis
The molecular structure of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is defined by its molecular formula, C20H23N3O31. The exact arrangement of these atoms in space, known as the compound’s conformation, could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. Chemical reactions depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, such as its melting point, boiling point, solubility, and stability under various conditions, are not provided in the sources I found1.Scientific Research Applications
Polyamine Catabolism in Antitumor Agents :
- Research has shown that polyamine analogues like CPENSpm, which have structural similarities to N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, demonstrate cytotoxic activity in cancer treatment. These compounds induce programmed cell death (PCD) in sensitive cell types through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This mechanism involves the production of hydrogen peroxide (H2O2) as a byproduct, which suggests a potential application in antineoplastic agents (Ha et al., 1997).
Synthesis of Di- and Mono-Oxalamides :
- A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of anthranilic acid derivatives and oxalamides. This methodology provides a new formula for the synthesis of these compounds and could be relevant to the synthesis of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide (Mamedov et al., 2016).
Dermal and Topical Drug Delivery Vehicles :
- Aminoalcohol-based bis-(aminoalcohol)oxalamides, structurally related to N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, have been explored as novel dermal and topical drug delivery vehicles. These compounds can entrap non-steroidal anti-inflammatory drug molecules and release them in a controlled manner, indicating their potential as drug delivery systems (Uzan et al., 2016).
Blockade of Orexin Receptors :
- Compounds structurally similar to N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide have been studied for their role in blocking orexin receptors, which are involved in sleep-wake modulation. This research could indicate potential applications in the development of sleep-promoting pharmaceuticals (Dugovic et al., 2009).
Crystallization of Poly(l-Lactide) :
- Studies have shown that N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide), a compound related to N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, acts as a nucleator in the crystallization of poly(l-lactic acid). This suggests potential applications in enhancing the properties of biodegradable polymers (Shen et al., 2016).
Safety And Hazards
N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
The future directions for research on N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide are not specified in the sources I found. However, given that it is available for research use1, it may be subject to further study to determine its potential applications.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and databases.
properties
IUPAC Name |
N'-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(20(25)22-17-9-5-2-6-10-17)21-11-12-23-13-14-26-18(15-23)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLCECKRRDETSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide |
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